ethyl 4-({6,7-dimethoxy-2-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate
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Overview
Description
ethyl 4-({6,7-dimethoxy-2-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, piperidinylsulfonyl, and benzoate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({6,7-dimethoxy-2-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the dimethoxy groups. Subsequent steps involve the attachment of the piperidin-1-ylsulfonyl group and the benzoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({6,7-dimethoxy-2-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler derivatives.
Scientific Research Applications
ethyl 4-({6,7-dimethoxy-2-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-({6,7-dimethoxy-2-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ethyl 4-({6,7-dimethoxy-2-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate
- 6,7-dimethoxy-2-piperidin-1-ylquinolin-4-amine
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(4-piperidin-1-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O8S/c1-4-42-33(37)24-8-12-26(13-9-24)43-22-29-28-21-31(41-3)30(40-2)20-25(28)16-19-35(29)32(36)23-10-14-27(15-11-23)44(38,39)34-17-6-5-7-18-34/h8-15,20-21,29H,4-7,16-19,22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAKAVFUKHSNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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